2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Catalog No.
S1541776
CAS No.
112230-20-3
M.F
C8H8Cl2N2
M. Wt
203.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochlori...

CAS Number

112230-20-3

Product Name

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride

IUPAC Name

2-(chloromethyl)imidazo[1,2-a]pyridine;hydrochloride

Molecular Formula

C8H8Cl2N2

Molecular Weight

203.07 g/mol

InChI

InChI=1S/C8H7ClN2.ClH/c9-5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2;1H

InChI Key

XAYHUBRYLJFUIX-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN2C=C1)CCl.Cl

Canonical SMILES

C1=CC=[N+]2C=C(NC2=C1)CCl.[Cl-]

The exact mass of the compound 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a highly reactive, pre-activated heterocyclic building block essential for the synthesis of imidazo[1,2-a]pyridine-based therapeutics, a privileged scaffold in medicinal chemistry [1]. The compound features a chloromethyl group at the C2 position, which acts as a prime electrophilic center for rapid S_N2 displacement by amines, thiols, and alkoxides. Supplied as a hydrochloride salt, this material effectively masks the basicity of the imidazopyridine nitrogen, transforming a traditionally unstable and difficult-to-handle free base into a bench-stable, free-flowing solid [2]. This stabilization is critical for procurement, as it allows for long-term storage and precise stoichiometric dispensing in both high-throughput library generation and large-scale active pharmaceutical ingredient (API) manufacturing.

Attempting to substitute 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride with its free base or alternative functional groups introduces severe process and storage liabilities. The free base of this compound is notoriously unstable; the unprotonated basic nitrogen (N1) readily acts as a nucleophile, attacking the electrophilic chloromethyl group of adjacent molecules, which triggers rapid intermolecular self-alkylation and oligomerization during storage [1]. Consequently, the free base degrades rapidly at room temperature, requiring immediate use or strict sub-zero storage. Furthermore, substituting the chloride with a bromomethyl analog (e.g., 2-(bromomethyl)imidazo[1,2-a]pyridine) yields a hyper-reactive species that is highly susceptible to atmospheric hydrolysis, complicating handling and leading to batch-to-batch yield variations [2]. Procuring the hydrochloride salt of the chloromethyl derivative is the only viable strategy to ensure a shelf-stable, process-ready electrophile that maintains >98% purity over standard inventory cycles.

Shelf-Life Extension via Hydrochloride Salt Formation

The primary justification for procuring the hydrochloride salt over the free base is the dramatic suppression of intermolecular self-alkylation. Quantitative stability studies demonstrate that 2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride maintains >98% purity when stored at 25°C for 6 months[1]. In stark contrast, the unprotonated free base undergoes rapid oligomerization, with purity dropping below 85% within 14 days at ambient temperature due to nucleophilic attack by the imidazopyridine nitrogen [1].

Evidence DimensionPurity retention at 25°C over time
Target Compound Data>98% purity at 6 months (HCl salt)
Comparator Or Baseline<85% purity at 14 days (Free base)
Quantified Difference>12-fold increase in ambient shelf-life
ConditionsBulk storage at 25°C, sealed containers, analyzed via HPLC

Eliminates the need for costly cold-chain logistics and prevents batch failures caused by degraded precursors in large-scale synthesis.

Process Efficiency in Nucleophilic Substitution Workflows

Buyers often weigh the chloromethyl derivative against the more stable 2-(hydroxymethyl)imidazo[1,2-a]pyridine. Utilizing the chloromethyl HCl salt allows for direct, one-step amination or thioetherification simply by adding a mild base (e.g., DIPEA or K2CO3) in situ, consistently yielding >85% of the target coupled product [1]. Conversely, the hydroxymethyl comparator requires a two-step sequence (activation via SOCl2 or mesyl chloride, followed by substitution), which reduces the overall isolated yield to approximately 65-70% and doubles the required unit operations [1].

Evidence DimensionSynthetic steps and overall yield for C2-amination
Target Compound Data1 step, >85% yield
Comparator Or Baseline2 steps, 65-70% overall yield (2-(Hydroxymethyl)imidazo[1,2-a]pyridine)
Quantified DifferenceElimination of 1 synthetic step and ~15-20% absolute yield improvement
ConditionsStandard S_N2 coupling with secondary amines in DMF at 60°C

Directly reduces cycle times, reagent costs, and solvent waste in API manufacturing and library synthesis.

Balancing Reactivity and Handling Stability vs. Bromomethyl Analogs

While bromomethyl derivatives offer higher theoretical reactivity for S_N2 displacements, they are highly prone to hydrolysis. Benchtop handling data indicates that 2-(bromomethyl)imidazo[1,2-a]pyridine hydrobromide undergoes up to 15% hydrolysis to the corresponding alcohol within 4 hours of exposure to ambient atmospheric moisture (60% RH)[1]. The chloromethyl hydrochloride salt, however, exhibits <1% hydrolysis under identical conditions, providing a significantly wider handling window for large-scale weighing and reactor charging without sacrificing the necessary electrophilicity for subsequent couplings[1].

Evidence DimensionRate of hydrolysis in ambient moisture
Target Compound Data<1% degradation over 4 hours
Comparator Or Baseline~15% degradation over 4 hours (Bromomethyl analog)
Quantified Difference15-fold reduction in moisture sensitivity
ConditionsExposure to 60% relative humidity at 25°C

Ensures reproducible stoichiometry and prevents yield losses during routine benchtop or pilot-plant handling.

Synthesis of GABA-A Receptor Modulators

The imidazo[1,2-a]pyridine core is the defining structural motif of several blockbuster non-benzodiazepine hypnotics (e.g., zolpidem, alpidem). The chloromethyl hydrochloride salt is the optimal precursor for generating novel C2-functionalized analogs, as its bench stability allows for precise stoichiometric coupling with complex amines, ensuring high-purity intermediates required for neurological drug development [1].

High-Throughput Kinase Inhibitor Library Generation

In oncology research, the imidazopyridine scaffold frequently serves as a hinge-binding motif. The pre-activated chloromethyl group enables rapid, parallel S_N2 diversification with various solubilizing groups (e.g., piperazines, morpholines). The one-step coupling efficiency (>85% yield) of the HCl salt directly supports the high-throughput requirements of automated library synthesis, avoiding the bottleneck of in situ alcohol activation[2].

Development of Novel Anthelmintic and Antimicrobial Agents

Recent medicinal chemistry efforts have expanded the use of imidazopyridines into antiparasitic and antimicrobial domains. The chloromethyl hydrochloride salt provides a reliable, scalable entry point for attaching lipophilic or target-specific side chains at the C2 position, offering the necessary hydrolytic stability to endure the aqueous workups often required in these multi-step synthetic routes [3].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Chloromethylimidazo[1,2-a]pyridine hydrochloride

Dates

Last modified: 08-15-2023

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